1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one
Description
1-(1,2-Oxazol-5-yl)-2H-tetrazol-5-one is a heterocyclic compound featuring a fused oxazole and tetrazole ring system. This combination likely enhances its utility in medicinal chemistry and materials science, where such heterocycles are prized for their stability, electronic properties, and ability to engage in supramolecular interactions . Structural characterization of similar compounds often employs crystallographic tools like SHELXL and ORTEP-3, as noted in the literature .
Properties
CAS No. |
175904-78-6 |
|---|---|
Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
4-(1,2-oxazol-5-yl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C4H3N5O2/c10-4-6-7-8-9(4)3-1-2-5-11-3/h1-2H,(H,6,8,10) |
InChI Key |
NANVFWLFFSDZOP-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)N2C(=O)NN=N2 |
Isomeric SMILES |
C1=C(ON=C1)N2C(=O)N=NN2 |
Canonical SMILES |
C1=C(ON=C1)N2C(=O)N=NN2 |
Synonyms |
5H-Tetrazol-5-one,1,2-dihydro-1-(5-isoxazolyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Attributes of Comparable Heterocycles
Key Observations:
- Electronic Effects : The oxazole ring in this compound provides electron-withdrawing character, contrasting with electron-rich tetrazole derivatives like 1-phenyltetrazol-5-amine . This duality may enhance its reactivity in cycloaddition or metal-binding reactions.
- Hydrogen Bonding : Unlike 1,2-bis(1H-tetrazol-5-yl)benzene, which forms extensive hydrogen bonds in its dihydrate form , the tetrazol-5-one group in the target compound may exhibit weaker hydrogen-bonding capacity due to carbonyl delocalization.
- Substituent Influence: Methyl or phenyl substituents on oxazole (e.g., 3-methyl-2H-1,2-oxazol-5-one and 1-(3-phenyl-1,2-oxazol-5-yl)ethanone ) increase steric bulk and alter solubility compared to the unsubstituted oxazole in the target compound.
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